Bioisosteric Replacement of Benzene in Sonidegib: Divergent Impact on Lipophilicity and Metabolic Stability
Direct head-to-head comparison in the anticancer drug sonidegib shows that replacing the meta-substituted benzene ring with the spiro[3.3]heptane core (trans-76) reduces calculated lipophilicity (clogP) by 0.8 log units [1]. However, this bioisosteric replacement also increases intrinsic clearance (CLint) in human liver microsomes from 18 to 36 μL min⁻¹ mg⁻¹, decreasing half-life (t1/2) from 93 to 47 minutes [1].
| Evidence Dimension | Lipophilicity (clogP) and Metabolic Stability (CLint, t1/2) |
|---|---|
| Target Compound Data | Spiro[3.3]heptane analog of sonidegib (trans-76): clogP = 6.0, CLint = 36 μL min⁻¹ mg⁻¹, t1/2 = 47 min |
| Comparator Or Baseline | Sonidegib (contains meta-benzene): clogP = 6.8, CLint = 18 μL min⁻¹ mg⁻¹, t1/2 = 93 min |
| Quantified Difference | ΔclogP = -0.8 units; ΔCLint = +18 μL min⁻¹ mg⁻¹ (2-fold increase); Δt1/2 = -46 min (50% reduction) |
| Conditions | Human liver microsomes; clogP calculated; logD >3.5 (outside reliable measurement range) |
Why This Matters
This data demonstrates that while spiro[3.3]heptane reduces calculated lipophilicity, it can simultaneously decrease metabolic stability—a critical trade-off that must be accounted for in lead optimization and cannot be inferred from simple bioisostere assumptions.
- [1] Prysiazhniuk, K.; et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition 2024, 63 (9), e202316557. DOI: 10.1002/anie.202316557. View Source
